2-Bromo-3-fluoro-5-nitrophenol
Overview
Description
2-Bromo-3-fluoro-5-nitrophenol is an aromatic compound with the molecular formula C6H3BrFNO3. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenol ring. This compound is a white to light yellow crystalline solid and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-nitrophenol typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
Fluorination: The incorporation of a fluorine atom into the compound.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the phenol ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-nitrophenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Reagents like hydrogen gas with a palladium catalyst or tin chloride in acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Reduction: Formation of 2-Bromo-3-fluoro-5-aminophenol.
Coupling Reactions: Formation of biaryl compounds with various substituents depending on the boronic acid used.
Scientific Research Applications
2-Bromo-3-fluoro-5-nitrophenol is utilized in several research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its reactivity and binding affinity. These interactions can modulate biological pathways and result in various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-5-nitrophenol
- 2-Bromo-3-chloro-5-nitrophenol
- 2-Bromo-3-fluoro-4-nitrophenol
Uniqueness
2-Bromo-3-fluoro-5-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and nitro groups on the phenol ring makes it a versatile compound for various synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-3-fluoro-5-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-6-4(8)1-3(9(11)12)2-5(6)10/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNRJMOKCKSPRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733780 | |
Record name | 2-Bromo-3-fluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945971-14-2 | |
Record name | 2-Bromo-3-fluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.